N-(2-(5-acetylthiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the thiophene ring and the acetyl group. The final step involves the formation of the amide bond.
Benzofuran Core Synthesis: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Acetyl Group Addition: The acetyl group can be added via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Amide Bond Formation: The final step involves the reaction of the acetylated thiophene derivative with 7-methoxybenzofuran-2-carboxylic acid chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the acetyl and amide functionalities can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzofuran and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Electronics:
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical space in drug discovery and materials science.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-11(20)16-7-6-13(24-16)8-9-19-18(21)15-10-12-4-3-5-14(22-2)17(12)23-15/h3-7,10H,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZQTZKYWZVDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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